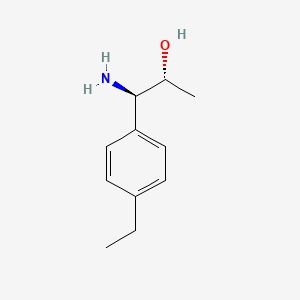
(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethyl-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral auxiliaries or chiral catalysts can ensure the production of the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding ketone, while substitution reactions can yield various halides or esters.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand for studying enzyme-substrate interactions. Its structural features allow it to interact with various biological targets, making it useful for probing biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The ethyl-substituted phenyl ring can interact with hydrophobic pockets in proteins, further modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-isopropylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions. The specific stereochemistry of the compound also contributes to its distinct properties, making it valuable for applications requiring enantiomerically pure substances.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m1/s1 |
InChI Key |
FLLQNJUBTZDIBV-KCJUWKMLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


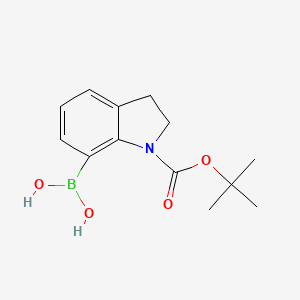
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
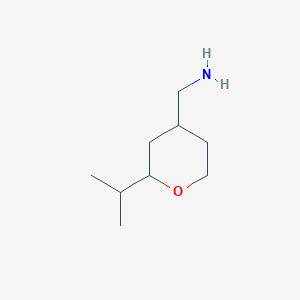
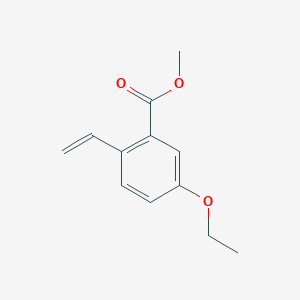
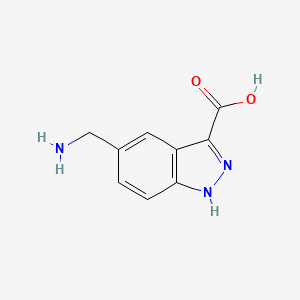
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)

![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)
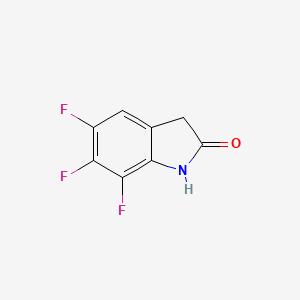
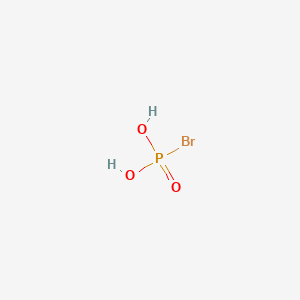
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
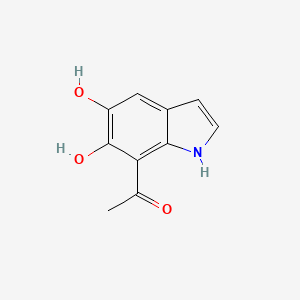
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
